Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651378
InChI: InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-10-17(11-9-16)22-14-15-6-12-18(23-5)13-7-15/h6-13,22H,14H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC=C(C=C3)OC
Molecular Formula: C20H26BNO3
Molecular Weight: 339.2 g/mol

Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

CAS No.:

Cat. No.: VC13651378

Molecular Formula: C20H26BNO3

Molecular Weight: 339.2 g/mol

* For research use only. Not for human or veterinary use.

Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- -

Specification

Molecular Formula C20H26BNO3
Molecular Weight 339.2 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Standard InChI InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-10-17(11-9-16)22-14-15-6-12-18(23-5)13-7-15/h6-13,22H,14H2,1-5H3
Standard InChI Key DRUMVUSGZFPTKM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC=C(C=C3)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC=C(C=C3)OC

Introduction

Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound classified as an aromatic amine. It features a benzene ring with an amino group, a methoxy group, and a boronate moiety, contributing to its chemical reactivity and biological activity. This compound is primarily used for research purposes and is not intended for use as a pharmaceutical, food, or household product .

Synthesis and Chemical Reactions

The synthesis of Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the reaction of substituted benzene derivatives. Techniques such as catalytic hydrogenation and reductive amination are commonly employed in its synthesis.

Synthesis Methodologies

  • Catalytic Hydrogenation: This method involves the reduction of unsaturated compounds in the presence of a catalyst.

  • Reductive Amination: A process where an aldehyde or ketone is converted into an amine using a reducing agent.

Chemical Reactivity

The compound participates in reactions typical for amines, with its reactivity influenced by the amino group and other functional groups present.

Applications and Research Findings

Benzenemethanamine, 4-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is used primarily in research settings, particularly in medicinal chemistry and materials science due to its unique structural features .

Potential Biological Activity

  • Neurotransmitter or Modulator: The compound may act as a neurotransmitter or modulator due to its structural similarity to naturally occurring amines.

  • Biological Targets: It interacts with biological targets primarily through its amino group.

Scientific Uses

  • Medicinal Chemistry: Used in the development of new pharmaceuticals.

  • Materials Science: Its boronate moiety makes it relevant for applications in materials science.

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